(5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidinone ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has potential as an antimicrobial agent due to its ability to inhibit the growth of various microorganisms. It may also exhibit anti-inflammatory and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its biological activities suggest it could be developed into treatments for infections, inflammation, and cancer.
Industry
Industrially, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, inflammation, or microbial activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinones with different substituents on the aromatic rings. Examples include:
- (5E)-5-[(2-chlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(2-bromophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific substituents, which may confer distinct biological activities and chemical reactivity. The presence of the fluorine atom, for example, can influence the compound’s lipophilicity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C17H12FNOS2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12FNOS2/c1-11-6-8-13(9-7-11)19-16(20)15(22-17(19)21)10-12-4-2-3-5-14(12)18/h2-10H,1H3/b15-10+ |
InChI Key |
FGGIFONGPNVEIQ-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3F)SC2=S |
Origin of Product |
United States |
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